Phenobarbital N-?-D-Glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

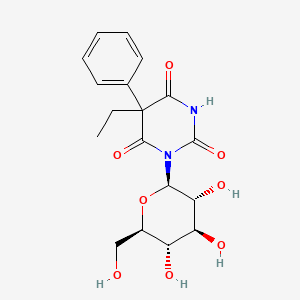

Phenobarbital N-?-D-Glucoside, also known as this compound, is a useful research compound. Its molecular formula is C18H22N2O8 and its molecular weight is 394.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metabolic Studies

Phenobarbital N-β-D-glucoside has been identified as a major urinary metabolite of phenobarbital in humans. Studies have shown that upon administration, a significant portion of phenobarbital is converted to its glucoside form, which plays a role in the drug's elimination and potential pharmacological effects.

- Metabolism Overview : After oral administration of phenobarbital, approximately 30% of the dose is recovered as phenobarbital N-β-D-glucoside in urine . This conversion is crucial for understanding the drug's pharmacokinetics and its safety profile.

- Species Variability : Research indicates that only certain species, such as mice, excrete significant amounts of this metabolite, highlighting the need for species-specific studies when evaluating drug metabolism .

Therapeutic Implications

The therapeutic implications of phenobarbital N-β-D-glucoside extend to its potential effects on drug efficacy and safety.

- Anticonvulsant Activity : While phenobarbital itself is known for its anticonvulsant properties, the glucoside form may influence the overall therapeutic effect. Studies suggest that the presence of glucosides can alter the pharmacodynamics of drugs by modifying their bioavailability and activity .

- Adverse Effects : There are documented cases where phenobarbital has led to severe adverse reactions such as Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN). Understanding the role of its metabolites, including N-β-D-glucoside, is essential for assessing risk factors associated with these conditions .

Case Studies

Several case studies provide insights into the clinical relevance and safety concerns associated with phenobarbital and its glucoside metabolite.

- Case Study on Toxic Epidermal Necrolysis : A recent case study reported a patient who developed TEN after phenobarbital administration. This study highlighted the importance of monitoring patients for hypersensitivity reactions and suggested that metabolites like phenobarbital N-β-D-glucoside may play a role in these adverse effects .

- Clinical Monitoring : The literature indicates that monitoring drug levels and understanding metabolic pathways can aid in preventing serious side effects. In cases where patients experience adverse reactions, thorough investigation into their metabolic profiles, including glucoside formation, can provide critical information for clinical management .

Analytical Methods

The determination of phenobarbital N-β-D-glucoside in biological samples is essential for both clinical and research applications.

Análisis De Reacciones Químicas

Metabolic Formation via N-Glucosylation

The formation of phenobarbital N-β-D-glucoside occurs through UDP-glucosyltransferase (UGT) -mediated conjugation in hepatic microsomes. Key findings include:

-

Enzyme Kinetics :

| Parameter | (5R)-PBG | (5S)-PBG | Total (5R + 5S)-PBG |

|---|---|---|---|

| Km (mM) | 1.55 ± 0.35 | 1.27 ± 0.14 | 1.47 ± 0.21 |

| Vmax (µmol/min/mg) | 1.34 × 10⁻⁶ ± 0.05 | 0.43 × 10⁻⁶ ± 0.01 | 1.77 × 10⁻⁶ ± 0.04 |

-

Inhibition at High Concentrations : Phenobarbital concentrations >5 mM inhibit N-glucoside formation, suggesting substrate-dependent enzyme saturation .

Species-Specific Metabolism

-

Humans :

-

Mice :

Analytical Characterization

-

GC-MS : Used to detect alpha-ethyl-benzeneacetamide, a reductive cleavage product of phenobarbital N-β-D-glucoside in bacterial cultures (e.g., Bifidobacterium) .

-

HPLC : Resolves (5R)-PBG and (5S)-PBG enantiomers in microsomal incubations, confirming stereochemical specificity .

-

NMR and Mass Spectrometry : Validated the structure of the acetylated metabolite against synthetic standards .

Biochemical Implications

-

Toxicity : Bacterial metabolism by Bifidobacterium produces alpha-ethyl-benzeneacetamide , a potentially toxic metabolite .

-

Drug Interactions : Glucosylation may alter phenobarbital’s efficacy or toxicity by modifying its pharmacokinetic profile .

Key Research Gaps

-

The role of CYP2C19 polymorphisms in glucosylation efficiency remains underexplored.

-

Long-term toxicological effects of phenobarbital N-β-D-glucoside accumulation require further study.

Propiedades

Número CAS |

72209-10-0 |

|---|---|

Fórmula molecular |

C18H22N2O8 |

Peso molecular |

394.4 g/mol |

Nombre IUPAC |

5-ethyl-5-phenyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C18H22N2O8/c1-2-18(9-6-4-3-5-7-9)15(25)19-17(27)20(16(18)26)14-13(24)12(23)11(22)10(8-21)28-14/h3-7,10-14,21-24H,2,8H2,1H3,(H,19,25,27)/t10-,11-,12+,13-,14-,18?/m1/s1 |

Clave InChI |

KKRIJCSEOJCKLM-KBBLASEFSA-N |

SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)C3=CC=CC=C3 |

SMILES isomérico |

CCC1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3=CC=CC=C3 |

SMILES canónico |

CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)C3=CC=CC=C3 |

Sinónimos |

1-(beta-D-glucopyranosyl)phenobarbital 1-GPPB 5-ethyl-1-(1-beta-glucopyranosyl)-5-phenyl-2,4,6-(1H,3H,5H)pyrimidinetrione phenobarbital-N-glucoside |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.